molecular formula C15H13ClN2OS B11540128 N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B11540128
M. Wt: 304.8 g/mol
InChI Key: FUJIVNHHBHKXPW-LICLKQGHSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(phenylsulfanyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 3-chlorobenzaldehyde and 2-(phenylsulfanyl)acetohydrazide in ethanol.

    Step 2: Heat the mixture under reflux for several hours.

    Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.

    Step 4: Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group (C=N) can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate specific enzymes or receptors, leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the specific positioning of the chlorophenyl and phenylsulfanyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a distinct entity in its class.

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-phenylsulfanylacetamide

InChI

InChI=1S/C15H13ClN2OS/c16-13-6-4-5-12(9-13)10-17-18-15(19)11-20-14-7-2-1-3-8-14/h1-10H,11H2,(H,18,19)/b17-10+

InChI Key

FUJIVNHHBHKXPW-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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